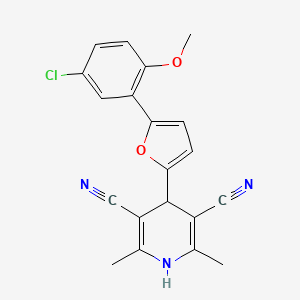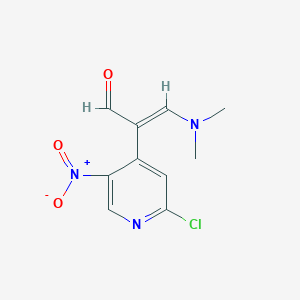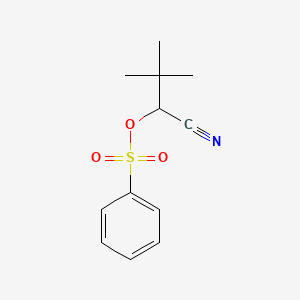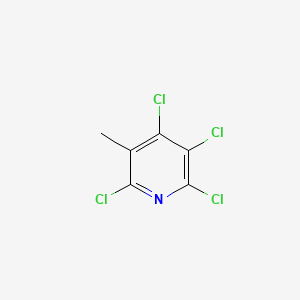
2,3,4,6-Tetrachloro-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetrachloro-5-methylpyridine is a polyhalogenated pyridine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetrachloro-5-methylpyridine typically involves the chlorination of 5-methylpyridine. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow processes where 5-methylpyridine is exposed to chlorine gas under controlled conditions. The use of advanced reactors and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,6-Tetrachloro-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-deficient nature of the pyridine ring, nucleophiles can readily attack the carbon atoms bearing chlorine atoms, leading to substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as peroxyacetic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation Products: Oxidation can yield sulfoxides or sulfones.
Reduction Products: Reduction can lead to partially or fully dechlorinated pyridine derivatives.
Applications De Recherche Scientifique
2,3,4,6-Tetrachloro-5-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic properties.
Agrochemicals: It is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3,4,6-Tetrachloro-5-methylpyridine primarily involves its interaction with nucleophiles due to the electron-deficient nature of the pyridine ring. The chlorine atoms on the ring make it highly reactive towards nucleophilic attack, leading to various substitution reactions. The compound can also undergo oxidation and reduction, altering its chemical structure and properties .
Comparaison Avec Des Composés Similaires
Pentachloropyridine: Another polyhalogenated pyridine with five chlorine atoms.
2,3,5,6-Tetrachloropyridine: Similar in structure but lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness: 2,3,4,6-Tetrachloro-5-methylpyridine is unique due to the presence of a methyl group at the 5-position, which can influence its reactivity and the types of reactions it undergoes.
Propriétés
Numéro CAS |
17624-14-5 |
|---|---|
Formule moléculaire |
C6H3Cl4N |
Poids moléculaire |
230.9 g/mol |
Nom IUPAC |
2,3,4,6-tetrachloro-5-methylpyridine |
InChI |
InChI=1S/C6H3Cl4N/c1-2-3(7)4(8)6(10)11-5(2)9/h1H3 |
Clé InChI |
IMIBKQCOPJJMBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(N=C1Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-fluorobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15074475.png)
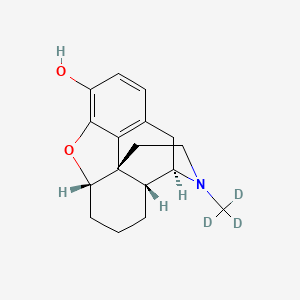
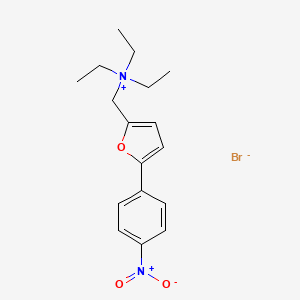

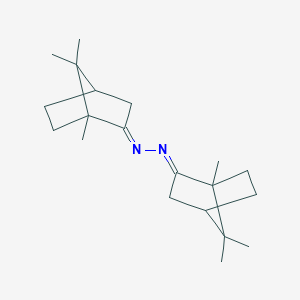
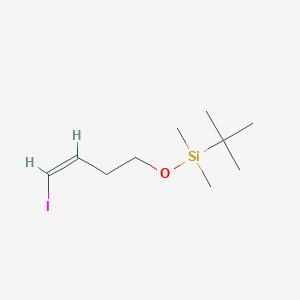

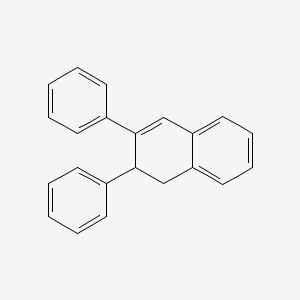
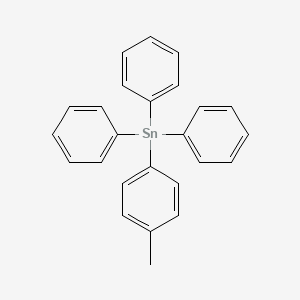
![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)
